molecular formula C17H26BrNO2 B14290963 Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide CAS No. 126806-97-1

Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide

Cat. No.: B14290963
CAS No.: 126806-97-1
M. Wt: 356.3 g/mol
InChI Key: XSVPGFRAMPZORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide is a complex heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyrido-oxazine ring system fused with a phenyl and propoxy group

Preparation Methods

The synthesis of Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide involves several steps. One common synthetic route includes the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones with appropriate reagents to form the desired compound . The reaction conditions typically involve the use of ammonium acetate or acetic acid to promote the oxazinone ring-opening transformation . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of Octahydro-3-phenyl-3-propoxypyrido(2,1-c)(1,4)oxazine hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

CAS No.

126806-97-1

Molecular Formula

C17H26BrNO2

Molecular Weight

356.3 g/mol

IUPAC Name

3-phenyl-3-propoxy-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrobromide

InChI

InChI=1S/C17H25NO2.BrH/c1-2-12-19-17(15-8-4-3-5-9-15)14-18-11-7-6-10-16(18)13-20-17;/h3-5,8-9,16H,2,6-7,10-14H2,1H3;1H

InChI Key

XSVPGFRAMPZORF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CN2CCCCC2CO1)C3=CC=CC=C3.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.